Product packaging for 4-Hydroxyphenyl 4-butoxybenzoate(Cat. No.:CAS No. 33905-62-3)

4-Hydroxyphenyl 4-butoxybenzoate

Cat. No.: B1505929
CAS No.: 33905-62-3
M. Wt: 286.32 g/mol
InChI Key: YIWBRSAYFRNTMR-UHFFFAOYSA-N
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Description

Current Scientific Context and Emerging Research Trajectories for Benzoate-Based Compounds

Benzoate-based compounds are at the forefront of several emerging research trajectories in materials science due to their synthetic versatility and unique physicochemical properties. Current research extends far beyond their traditional use in liquid crystal displays, branching into innovative areas such as ionic liquids (ILs), metal-organic frameworks (MOFs), and specialized polymers.

Liquid Crystals: Phenyl benzoate (B1203000) derivatives remain a cornerstone in the design of calamitic (rod-shaped) liquid crystals. nih.gov Research focuses on modifying terminal chains, linking groups, and lateral substituents to fine-tune mesophase behavior, such as nematic and smectic phases, for advanced display technologies and optical sensors. nih.gov The synthesis of novel benzoate esters aims to understand the intricate relationship between molecular structure and the resulting anisotropic properties. nih.govresearchgate.net

Ionic Liquids (ILs): Benzoic acid and its derivatives are being used to create novel, halogen-free, functionalized ionic liquids. researchgate.net These ILs exhibit interesting supramolecular aggregation behaviors and are explored for their catalytic activity, particularly in aqueous media, representing a move towards greener chemistry. researchgate.net

Metal-Organic Frameworks (MOFs): The benzoate moiety serves as a versatile organic linker in the construction of MOFs. For instance, the reaction of benzoate with cationic inorganic materials can lead to the formation of layered frameworks with potential applications in catalysis. nih.gov

Solid Acid Catalysis: In the realm of chemical synthesis, significant research is dedicated to developing environmentally friendly catalysts for producing benzoate compounds. mdpi.comdntb.gov.ua Solid acids, such as those based on zirconium and titanium, are being developed as recoverable and reusable alternatives to traditional liquid acids like sulfuric acid for esterification reactions. mdpi.com

Historical Development and Foundational Studies of Analogous Systems in Advanced Materials Chemistry

The study of materials analogous to 4-Hydroxyphenyl 4-butoxybenzoate is deeply rooted in the history of liquid crystals. The foundational discoveries in this field provide the essential context for understanding all subsequent research on mesogenic compounds.

The history of liquid crystals began in 1888 with the work of Austrian botanist Friedrich Reinitzer. scribd.comuh.eduwikipedia.org While studying derivatives of cholesterol, he observed that cholesteryl benzoate exhibited two distinct melting points. scribd.comxiengineering.com Upon heating, the solid crystal transformed into a cloudy, fluid state at 145.5°C, and then into a clear, transparent liquid at a higher temperature of 178.5°C. xiengineering.com This intermediate hazy phase was a new state of matter. scribd.comuh.edu

This phenomenon was further investigated by the German physicist Otto Lehmann, who was the first to use the term "liquid crystals" to describe these flowing crystals. scribd.comxiengineering.com Despite this early work, liquid crystals remained a scientific curiosity for nearly 80 years. wikipedia.org A resurgence of interest occurred in the 1960s, driven by the quest for practical applications. In 1962, researchers at RCA Laboratories began to explore the development of flat-panel electronic displays using liquid crystals. wikipedia.org A key breakthrough came in 1966 when researchers discovered that mixtures of nematic compounds could create materials that were in a liquid crystal state at room temperature, making the first practical display devices possible. wikipedia.org

This historical progression from fundamental discovery to technological application highlights the importance of synthesizing and characterizing new molecular structures, a category into which this compound falls.

YearKey DevelopmentResearcher(s)Significance
1888 Discovery of the liquid crystal phase in cholesteryl benzoate. scribd.comxiengineering.comFriedrich ReinitzerFirst observation of a substance with two melting points and an intermediate, cloudy fluid phase. uh.edu
1889 First systematic study of the new phase; term "flowing crystals" used. wikipedia.orgOtto LehmannConfirmed the discovery as a new state of matter, intermediate between solid and liquid. scribd.com
Early 1900s Synthesis of most known liquid crystals of the era. wikipedia.orgDaniel VorländerSystematically expanded the library of liquid crystalline materials.
1922 Classification of liquid crystal phases into nematic, smectic, and cholesteric. xiengineering.comGeorges FriedelProvided a fundamental framework for categorizing and understanding different mesophases.
1962 Observation of "Williams Domains" under an electric field. wikipedia.orgRichard Williams (RCA)Sparked research into the electro-optical applications of liquid crystals.
1966 Development of room-temperature nematic liquid crystal mixtures. wikipedia.orgGoldmacher & Castellano (RCA)Enabled the creation of the first practical liquid crystal display (LCD) devices.

Methodological Paradigms and Theoretical Underpinnings for Compound-Centric Investigations in Contemporary Research

The investigation of compounds like this compound relies on a well-established set of experimental techniques for characterization and a robust theoretical framework for interpreting their behavior.

Methodological Paradigms: Characterization Techniques

The characterization of a novel compound is a multi-faceted process involving a suite of analytical techniques to determine its structure, purity, and physical properties. researchgate.net For benzoate-based systems, these methods are crucial for confirming synthesis and understanding structure-property relationships.

Analytical TechniqueInformation ObtainedPurpose in Compound Investigation
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the arrangement and connectivity of atoms (e.g., ¹H and ¹³C) in a molecule. researchgate.netaxispharm.comElucidates and confirms the precise chemical structure of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O of the ester, C-O bonds) by measuring the absorption of infrared light. axispharm.comub.ac.idVerifies the successful formation of key chemical bonds, such as the ester linkage. ub.ac.id
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound. axispharm.comConfirms the molecular formula and can help identify unknown substances or impurities.
Thermogravimetric Analysis (TGA) Measures changes in a material's weight as a function of increasing temperature. ub.ac.idAssesses the thermal stability and decomposition profile of the compound.
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature or time.Identifies phase transition temperatures, such as melting, crystallization, and liquid crystal phase transitions.
Polarizing Optical Microscopy (POM) Visualizes the unique textures and birefringence of anisotropic materials.Identifies and characterizes different types of liquid crystal phases based on their optical appearance.

Theoretical Underpinnings

The behavior of benzoate-based systems, particularly their tendency to form ordered liquid crystal phases, is explained by several molecular and continuum theories. These theoretical models provide the conceptual foundation for understanding how intermolecular forces and molecular shape give rise to macroscopic properties.

Molecular Theories: These theories focus on the interactions between individual molecules. The foundational Maier-Saupe theory, for example, describes the nematic phase transition by considering the anisotropic attractive interactions (specifically, induced dipole-induced dipole van der Waals forces) between rod-like molecules. researchgate.net More advanced molecular theories, such as the Doi-Onsager model, are capable of providing a more accurate description of local molecular behavior. mdpi.com Computer simulations based on atomistic or coarse-grained force fields are now instrumental in predicting phase behavior and material properties by modeling the interplay of molecular shape, packing, and intermolecular forces. mdpi.com

Continuum Theories: These models describe the liquid crystal as a continuous medium, ignoring the discrete molecular structure. ubc.ca The Leslie-Ericksen theory is a cornerstone of liquid crystal hydrodynamics, describing the coupling between the orientation of the molecules (the "director") and the fluid flow. xiengineering.comubc.ca This framework has been instrumental in optimizing the performance of liquid crystal displays. xiengineering.com Q-tensor theories provide a more sophisticated continuum description that can also model defects within the liquid crystal structure. mdpi.com

Theoretical FrameworkLevel of DescriptionKey ConceptsPrimary Application
Maier-Saupe Theory MolecularAnisotropic attractive interactions, mean-field approximation. researchgate.netExplaining the isotropic-to-nematic phase transition.
Onsager Theory MolecularExcluded volume interactions between hard, rod-like particles. mdpi.commdpi.comDescribing phase ordering in lyotropic and colloidal systems.
Leslie-Ericksen Theory ContinuumDirector field, distortional elasticity, coupling of orientation and flow. xiengineering.comubc.caModeling the hydrodynamics of nematic liquid crystals for device optimization. xiengineering.com
Landau-de Gennes (Q-Tensor) Theory ContinuumTensor order parameter to describe orientational order and defects. mdpi.comworldscientific.comModeling complex phenomena including phase transitions and defect structures.
Molecular Simulation (e.g., Molecular Dynamics) Atomistic/Coarse-GrainedForce fields describing inter- and intramolecular potentials. mdpi.comPredicting bulk properties and providing insight into molecular organization. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O4 B1505929 4-Hydroxyphenyl 4-butoxybenzoate CAS No. 33905-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl) 4-butoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-2-3-12-20-15-8-4-13(5-9-15)17(19)21-16-10-6-14(18)7-11-16/h4-11,18H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWBRSAYFRNTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699351
Record name 4-Hydroxyphenyl 4-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33905-62-3
Record name 4-Hydroxyphenyl 4-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Derivatization of 4 Hydroxyphenyl 4 Butoxybenzoate

Methodological Innovations in Esterification and Alkylation Reactions for Compound Assembly

The fundamental structure of 4-Hydroxyphenyl 4-butoxybenzoate is assembled through the esterification of 4-butoxybenzoic acid and hydroquinone (B1673460). This process, along with the initial synthesis of the precursors, has been the subject of various methodological advancements.

Catalytic Approaches and Reaction Optimization Studies for Enhanced Efficiency

The synthesis of the precursor, 4-butoxybenzoic acid, can be achieved through the alkylation of a p-hydroxybenzoate, such as methyl p-hydroxybenzoate, with a butyl halide. A method described involves the use of manganese chloride as a catalyst in this alkylation step. google.com Another approach involves the reaction of hydroquinone with butyl bromide. google.com

The core esterification reaction, a Fischer-type esterification, typically requires an acid catalyst to proceed efficiently. masterorganicchemistry.com This reaction is an equilibrium process, and strategies are often employed to drive it towards the product side. masterorganicchemistry.comlibretexts.org Various catalysts have been explored for similar esterification reactions, including traditional strong acids like sulfuric acid and p-toluenesulfonic acid. researchgate.netquora.com However, due to issues like equipment corrosion and acidic waste generation, alternative catalysts have been investigated. researchgate.net These include inorganic acids like boric acid, solid acid catalysts such as sulfated zirconia and various resins, and even enzymatic approaches. researchgate.netmdpi.comorganic-chemistry.org For instance, a combination of boric acid and sulfuric acid has been patented for the synthesis of (4-hydroxyphenyl)-4-hydroxy-benzoate, a related compound. google.com The use of solid acid catalysts, like acid-activated Montmorillonite clay, has been explored for Friedel-Crafts alkylation reactions, a related type of electrophilic aromatic substitution. google.com

Reaction optimization often involves adjusting parameters such as temperature, reactant molar ratios, and catalyst loading to maximize the yield and purity of the final product. researchgate.net The removal of water, a byproduct of esterification, is a common technique to shift the equilibrium towards the formation of the ester. masterorganicchemistry.commdpi.com

Catalysts in Esterification and Related Reactions
Catalyst TypeSpecific ExamplesReaction TypeReference
Strong Mineral AcidsSulfuric Acid (H₂SO₄)Fischer Esterification researchgate.netquora.com
Organic Sulfonic Acidsp-Toluenesulfonic Acid (PTSA)Fischer Esterification researchgate.net
Inorganic AcidsBoric Acid (H₃BO₃)Esterification researchgate.net
Boric Acid and Sulfuric AcidEsterification google.com
Solid Acid CatalystsSulfated ZirconiaEsterification mdpi.com
Acid-activated Montmorillonite ClayFriedel-Crafts Alkylation google.com
Transition Metal SaltsManganese Chloride (MnCl₂)Alkylation google.com

Solvent Effects and Green Chemistry Principles in Synthetic Pathway Design

The choice of solvent can significantly impact the efficiency and environmental footprint of the synthesis. While some traditional esterification reactions use an excess of the alcohol reactant as the solvent, this is not feasible for the synthesis of this compound due to the solid nature of hydroquinone. libretexts.org Ditolylmethane has been mentioned as a solvent for the synthesis of oligoesters. bohrium.com The development of solvent-free reaction conditions is a key goal of green chemistry. For instance, a method for the synthesis of 4-butoxy phenol (B47542) involves a solvent-free reaction between hydroquinone and an acyl chloride. google.com

Green chemistry principles also encourage the use of recyclable catalysts to minimize waste. mdpi.com Solid acid catalysts are advantageous in this regard as they can be easily separated from the reaction mixture and potentially reused. mdpi.com Furthermore, exploring alternative energy sources, such as microwave irradiation, has been shown to accelerate esterification reactions and reduce solvent requirements in some cases. researchgate.net The use of less toxic and more environmentally benign reagents and solvents is a continuous effort in the design of synthetic pathways for compounds like this compound.

Targeted Functionalization and Selective Structural Modifications of the Benzoate (B1203000) Moiety

The this compound molecule possesses two aromatic rings and a hydroxyl group, offering multiple sites for targeted functionalization. Such modifications are crucial for developing advanced research probes and understanding structure-activity relationships.

Regioselective Reactions on Aromatic Rings and Pendant Hydroxyl Groups

The hydroxyl group on the phenyl ring originating from hydroquinone is a key site for further reactions. ontosight.ai Its presence allows for reactions such as etherification or esterification to introduce new functional groups. The aromatic rings themselves can undergo electrophilic substitution reactions. However, achieving regioselectivity—directing the new substituent to a specific position on the ring—is a significant challenge that often requires careful control of reaction conditions and the use of directing groups. For instance, in the alkylation of p-hydroxybenzoic acid, the presence of an acid can help control further alkylation and the formation of isomeric byproducts. google.com

Introduction of Auxiliary Functional Groups for Advanced Research Probes

The introduction of specific functional groups can transform this compound into a probe for various research applications. For example, attaching a fluorescent tag would enable its use in bioimaging studies. The synthesis of related compounds, such as 4-(4-phenylbutoxy)benzoic acid, demonstrates the feasibility of introducing different functionalities. google.com The synthesis of analogs with varied substituents on the benzoyl moiety has been explored to study their inhibitory activity against enzymes like mushroom tyrosinase. nih.gov

Design and Synthesis of Homologs and Analogs for Structure-Activity Relationship Investigations in Non-Clinical Contexts

Systematically altering the structure of this compound and evaluating the impact of these changes on its properties is a cornerstone of structure-activity relationship (SAR) studies. These investigations are vital for understanding how molecular structure dictates function in non-clinical settings, such as materials science or as enzymatic inhibitors.

Purification and Isolation Methodologies for Attaining Research-Grade Purity

The synthesis of this compound, like many organic preparations, yields a crude product that contains unreacted starting materials, byproducts, and other impurities. To obtain the compound in a high-purity form suitable for research and advanced applications, rigorous purification and isolation methodologies are essential. The primary techniques employed for this purpose are recrystallization and column chromatography, often followed by analytical methods such as High-Performance Liquid Chromatography (HPLC) to verify the final purity.

Recrystallization

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. famu.eduscribd.comresearchgate.netyoutube.com The principle of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.

For compounds structurally similar to this compound, such as other benzoic acid derivatives and phenolic compounds, a variety of solvents can be considered. The selection of an appropriate solvent is critical and often determined empirically.

General Recrystallization Procedure:

Dissolution: The crude this compound is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. youtube.com The use of excess solvent should be avoided as it will reduce the recovery yield.

Hot Filtration: If insoluble impurities are present, a hot filtration step is performed to remove them. This is crucial to prevent premature crystallization on the filter paper. youtube.com

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solubility of the compound decreases with temperature, pure crystals will begin to form, leaving the more soluble impurities dissolved in the solvent. scribd.com Further cooling in an ice bath can maximize the crystal yield. scribd.com

Isolation and Washing: The purified crystals are collected by vacuum filtration. The collected crystals are then washed with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface. youtube.com

Drying: The purified crystals are dried to remove any remaining solvent.

Potential Recrystallization Solvents: Based on the purification of structurally related compounds like vanillin (B372448) and benzoic acid, the following solvents could be effective for the recrystallization of this compound.

SolventRationale for Use
EthanolOften used for phenolic compounds and esters. nih.gov
WaterEffective for polar compounds, particularly benzoic acid derivatives, often in a mixed solvent system. famu.eduscribd.com
Ethyl Acetate (B1210297)/Petroleum EtherA common solvent mixture for esters, where ethyl acetate provides solubility and petroleum ether acts as an anti-solvent to induce crystallization. rsc.org
Chloroform/Methanol (B129727)This combination can be effective for compounds with intermediate polarity. academicjournals.org

The choice of solvent or solvent system would need to be optimized to achieve the best balance between purity and yield.

Column Chromatography

For more challenging separations or to achieve very high purity, column chromatography is the method of choice. youtube.com This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

In the context of purifying this compound, silica gel column chromatography is highly effective. rsc.orgsilicycle.comcolumn-chromatography.com The polarity of the eluent is a critical parameter that is adjusted to control the elution of the compound from the column.

Typical Column Chromatography Procedure:

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent. youtube.com

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.

Elution: The mobile phase, a solvent or a mixture of solvents, is passed through the column. The polarity of the mobile phase is gradually increased to elute the compounds from the column. Less polar compounds will travel down the column faster, while more polar compounds will be retained more strongly by the silica gel.

Fraction Collection: The eluent is collected in a series of fractions, and the composition of each fraction is monitored by techniques like Thin-Layer Chromatography (TLC).

Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Eluent Systems for this compound Purification: For compounds with similar functionalities, mixtures of a non-polar solvent and a slightly more polar solvent are commonly used.

Eluent System (v/v)Application Context
Ethyl Acetate / Petroleum Ether (e.g., 1:12 to 1:4)Effective for separating esters and other moderately polar compounds. The ratio can be adjusted to optimize separation. rsc.org
Chloroform / Methanol (e.g., 10:1)A versatile system for a range of polarities, with methanol increasing the eluting power. academicjournals.org
Dichloromethane / Acetone (e.g., 96:4)Another common system for separating compounds of moderate polarity. youtube.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

To confirm the research-grade purity of the isolated this compound, High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique. nih.govresearchgate.nethelixchrom.comlongdom.org Reversed-phase HPLC is particularly well-suited for this purpose.

Typical HPLC Conditions for Analysis of Related Compounds:

ParameterConditionReference
Column C18 (e.g., 4.6 x 150 mm, 5 µm) longdom.org
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net
Elution Isocratic or gradient elution can be used to achieve optimal separation. nih.gov
Flow Rate Typically 0.4 - 1.0 mL/min. nih.govlongdom.org
Detection UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 230 nm or 275 nm). nih.govlongdom.org
Column Temperature Often maintained at a constant temperature (e.g., 25°C or 35°C) for reproducibility. longdom.org

By comparing the chromatogram of the purified sample to that of a standard, the purity can be accurately determined. The absence of significant impurity peaks indicates that a high degree of purity has been achieved.

Elucidation of Molecular Architecture and Conformational Dynamics of 4 Hydroxyphenyl 4 Butoxybenzoate

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Proof and Isomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural verification of 4-Hydroxyphenyl 4-butoxybenzoate in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and fundamental data for structural assignment. The ¹H NMR spectrum provides information on the number and type of protons and their immediate electronic environment. For this compound, the spectrum is characterized by distinct signals for the aromatic protons on the two para-substituted phenyl rings and the aliphatic protons of the butoxy chain. The phenolic hydroxyl proton typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The ¹³C NMR spectrum is complementary, revealing the number of chemically non-equivalent carbon atoms, including those of the carbonyl group, the aromatic rings, and the butoxy side chain.

To unequivocally establish the atomic connectivity and resolve any ambiguities from 1D spectra, two-dimensional (2D) NMR experiments are employed:

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique is crucial for identifying spin-spin coupling networks. In this compound, COSY spectra would clearly show correlations between adjacent protons within the butoxy chain (e.g., -OCH₂-CH₂-CH₂-CH₃) and between the ortho-coupled protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms. It allows for the unambiguous assignment of each protonated carbon in the molecule by correlating the ¹H and ¹³C chemical shifts.

Representative ¹H NMR Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.9 - 8.1d2HAromatic Protons (ortho to -COO)
~6.9 - 7.1d2HAromatic Protons (ortho to -O-C₄H₉)
~7.0 - 7.2d2HAromatic Protons (ortho to -OH)
~6.8 - 7.0d2HAromatic Protons (ortho to -O-ester)
~4.0 - 4.2t2H-OCH₂-
~1.7 - 1.9m2H-OCH₂CH₂-
~1.4 - 1.6m2H-CH₂CH₃
~0.9 - 1.0t3H-CH₃
~5.0 - 6.0br s1H-OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Representative ¹³C NMR Data for this compound
Chemical Shift (ppm)Assignment
~165C=O (Ester)
~163Aromatic C-O (Butoxy)
~157Aromatic C-OH
~144Aromatic C-O (Ester)
~132Aromatic CH (ortho to -COO)
~122Aromatic C (ipso to -COO)
~122Aromatic CH (ortho to -OH)
~115Aromatic CH (ortho to -O-C₄H₉)
~115Aromatic CH (ortho to -O-ester)
~68-OCH₂-
~31-OCH₂CH₂-
~19-CH₂CH₃
~14-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Variable-temperature (VT) NMR studies offer dynamic insights into the molecule's behavior. The butoxy chain, with its multiple single bonds, is conformationally flexible. At ambient temperature, rapid rotation around these C-C and C-O bonds leads to time-averaged signals in the NMR spectrum. By systematically lowering the temperature, the rate of this conformational exchange can be reduced. If the energy barrier to rotation is sufficiently high, the broad, averaged signals of the methylene (B1212753) protons can de-coalesce and resolve into distinct signals corresponding to different populated conformers. The energy barriers for these rotational processes can then be calculated, providing quantitative data on the molecule's conformational flexibility in solution.

Vibrational Spectroscopy (FTIR and Raman) for Probing Molecular Vibrations and Functional Group Environments

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a rapid and sensitive method for identifying functional groups and probing their chemical environment.

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically found between 1700-1730 cm⁻¹. Other key features include strong C-O stretching bands for the ester and ether linkages (around 1250-1300 cm⁻¹ and 1150-1200 cm⁻¹, respectively), a broad O-H stretching vibration from the phenolic group (3200-3600 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aliphatic C-H stretches from the butoxy group (below 3000 cm⁻¹).

Raman Spectroscopy: This technique provides complementary information. While the C=O stretch is also Raman active, the symmetric vibrations of the aromatic rings often produce strong, sharp signals, offering a characteristic molecular fingerprint.

The precise position and shape of these vibrational bands are sensitive to the molecular environment. For instance, the involvement of the phenolic hydroxyl group in hydrogen bonding results in a broadening and a shift to lower frequency (red-shift) of the O-H stretching band, providing evidence of intermolecular interactions.

Characteristic Vibrational Frequencies for this compound
Wavenumber (cm⁻¹)Vibrational Mode
3200-3600O-H stretch (phenolic)
>3000Aromatic C-H stretch
<3000Aliphatic C-H stretch
1700-1730C=O stretch (ester)
1450-1600Aromatic C=C stretch
1250-1300Asymmetric C-O-C stretch (ester)
1150-1200Symmetric C-O-C stretch (ether)

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination and Intermolecular Packing Analysis

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsional angles can be calculated. A successful crystallographic study of this compound would reveal the planarity of the aromatic rings and the ester group, as well as the preferred conformation of the flexible butoxy chain in the crystalline lattice, which is often an extended, low-energy state.

Crucially, X-ray analysis elucidates the intermolecular forces that dictate the crystal packing. The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds, which can organize the molecules into specific one-, two-, or three-dimensional networks. In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the electron-rich aromatic rings and weaker van der Waals forces would be identified and characterized, providing a complete picture of the supramolecular assembly.

Mass Spectrometry-Based Approaches for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and, by extension, the molecular formula of this compound. Using high-resolution mass spectrometry (HRMS), the mass of the molecular ion can be measured with high accuracy, allowing for the unambiguous determination of its elemental composition.

Beyond molecular formula verification, the fragmentation patterns observed upon ionization provide valuable structural clues. The ester linkage is a predictable site of cleavage. Common fragmentation pathways include the cleavage of the C-O bond of the ester, leading to characteristic fragment ions such as the butoxybenzoyl cation or the hydroxyphenoxy radical/cation. The butoxy chain itself can undergo fragmentation, leading to the loss of butyl or butene fragments. Analysis of these fragmentation pathways helps to corroborate the structure determined by NMR and other methods.

Plausible Mass Spectrometry Fragments for this compound
m/zPossible Fragment Ion
286[M]⁺ (Molecular Ion)
179[C₁₁H₁₅O₂]⁺ (Butoxybenzoyl cation)
121[C₇H₅O₂]⁺ (Benzoyl cation)
109[C₆H₅O₂]⁻ (Hydroxyphenoxy anion)
57[C₄H₉]⁺ (Butyl cation)

Note: The observed fragments and their relative intensities can vary depending on the ionization method used.

Chiroptical Spectroscopy (e.g., Circular Dichroism) in the Context of Enantioselective Synthesis and Chiral Induction Studies (if applicable)

This compound is an achiral molecule, as it possesses no stereocenters and contains a plane of symmetry. Consequently, in its pure, isolated state, it does not rotate plane-polarized light and is inactive in chiroptical techniques like Circular Dichroism (CD) spectroscopy.

The application of chiroptical spectroscopy would only become relevant under specific circumstances where chirality is induced in a system containing this molecule. For example, if this compound were incorporated as a guest molecule within a chiral host structure or used as a component in a chiral liquid crystalline phase, the resulting supramolecular assembly could exhibit a CD signal. In such cases, the benzoate (B1203000) chromophore would act as a probe, its electronic transitions being perturbed by the surrounding chiral environment. However, for the compound itself, this area of analysis is not applicable due to its inherent achirality.

Computational and Theoretical Chemistry Studies of 4 Hydroxyphenyl 4 Butoxybenzoate

Quantum Mechanical Calculations for Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Ground State Properties and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. tandfonline.com It offers a good balance between computational cost and accuracy for a wide range of molecular properties.

For a molecule like 4-Hydroxyphenyl 4-butoxybenzoate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G**, can be used to optimize the molecular geometry to its lowest energy state. tandfonline.com From this optimized structure, a variety of ground-state properties can be predicted.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. researchgate.netyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. researchgate.netyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Charge Distribution and Molecular Electrostatic Potential (MEP): DFT can also be used to calculate the distribution of electronic charge throughout the molecule. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and ester groups would be expected to be regions of high negative potential.

Spectroscopic Predictions: DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule.

Below is a table illustrating the kind of data that can be obtained from DFT calculations, using representative values for analogous paraben compounds.

PropertyDescriptionIllustrative Value for a Paraben Analog
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO, indicating chemical reactivity.5.3 eV
Dipole Moment A measure of the separation of positive and negative charges in the molecule.~2.5 D

Note: The values in this table are for illustrative purposes based on similar compounds and are not the specific calculated values for this compound.

Ab Initio Methods for High-Accuracy Energy and Geometry Optimization

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate calculations of molecular energy and geometry, though they are generally more computationally expensive than DFT.

For this compound, ab initio calculations could be employed to obtain a very precise optimized geometry, including bond lengths, bond angles, and dihedral angles. This level of accuracy is crucial for understanding the subtle conformational preferences of the molecule, which can influence its packing in the solid state and its interactions with other molecules. High-accuracy energy calculations are also valuable for determining the relative stabilities of different conformers.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Dynamic Behavior in Solvents or Condensed Phases

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system, such as a molecule in a solvent or in a condensed phase like a crystal or a liquid crystal.

Force Field Development and Validation for this compound Systems

A crucial component of MD simulations is the force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For a specific molecule like this compound, a reliable force field is necessary to accurately simulate its behavior.

Force field development involves parameterizing the bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions. These parameters are often derived from a combination of experimental data and high-level quantum mechanical calculations. The validation of a new force field is typically done by comparing the results of simulations with known experimental properties, such as density, heat of vaporization, or crystal structure. Computational studies on other parabens have been conducted to understand their interactions with lipid bilayers and proteins. tandfonline.comoatext.com

Simulation of Phase Transitions and Self-Assembly Processes in Ordered Systems

MD simulations are particularly well-suited for studying the collective behavior of molecules, such as phase transitions and self-assembly. Given the elongated shape of this compound, it is plausible that it could exhibit liquid crystalline behavior. MD simulations could be used to investigate the formation of ordered phases, such as nematic or smectic phases, as a function of temperature.

These simulations can provide insights into how the molecules pack together and the nature of the intermolecular forces that drive the formation of these ordered structures. By analyzing the trajectories of the molecules, one can calculate properties such as order parameters, which quantify the degree of orientational order in the system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research and Material Design (focused on theoretical models)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-describing features of molecules (known as molecular descriptors) with their macroscopic properties. These models are statistical in nature and are built using a set of molecules with known properties.

For this compound, a QSPR model could be developed to predict various physicochemical properties, such as boiling point, solubility, or partitioning behavior. The first step in building a QSPR model is to calculate a wide range of molecular descriptors for a series of related compounds. These descriptors can be derived from the molecular structure and can be of various types: constitutional, topological, geometrical, and quantum-chemical.

Once the descriptors are calculated, a mathematical model is developed using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms to find a correlation between the descriptors and the property of interest. Such theoretical models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding material design and research. For example, QSPR studies have been conducted on parabens to assess their potential biological effects. jscimedcentral.com

Below is a table of some molecular descriptors that could be used in a QSPR model for this compound.

Descriptor TypeExample DescriptorDescription
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Topological Wiener IndexA distance-based index that reflects the branching of the molecule.
Geometrical Molecular Surface AreaThe total surface area of the molecule.
Quantum-Chemical HOMO EnergyThe energy of the Highest Occupied Molecular Orbital.

Molecular Docking and Binding Studies in Non-Biological Supramolecular Assemblies or Material Interfaces

While specific molecular docking and binding studies for this compound within non-biological supramolecular assemblies or at material interfaces are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally similar compounds. These analogous systems provide a framework for understanding the potential intermolecular interactions that govern the behavior of this compound in such environments.

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the electronic and structural properties that influence host-guest interactions and material interface phenomena. For instance, studies on various benzoate (B1203000) derivatives that exhibit liquid crystalline properties reveal that parameters such as dipole moment and polarizability are key determinants of their mesomorphic behavior and interaction with surfaces. Theoretical calculations have demonstrated that increasing the length of an alkoxy chain, similar to the butoxy group in this compound, generally leads to an increase in the polarizability of the molecule. This heightened polarizability can enhance the intermolecular forces responsible for the formation of ordered structures in liquid crystal phases.

In the context of supramolecular assemblies, cyclodextrins are frequently employed as host molecules in computational and experimental studies due to their ability to encapsulate guest molecules within their hydrophobic cavities. Molecular docking simulations are a powerful tool to investigate these host-guest interactions. For example, the study of the inclusion complex between 4,4′-dihydroxybiphenyl (a compound with a similar phenolic moiety) and β-cyclodextrin has provided insights into the binding mechanisms. doi.org Such studies often reveal that the formation of the inclusion complex is a spontaneous and energetically favorable process. doi.org

Molecular docking simulations can predict the binding affinity and the most stable conformation of a guest molecule within a host cavity. These simulations yield scoring functions and binding energy values that quantify the strength of the interaction. For instance, in docking studies of the drug finasteride with various modified β-cyclodextrins, binding energies were calculated to determine the most favorable host-guest pairing. nih.gov The binding energies from such a study are presented in the table below to illustrate the type of data obtained from molecular docking simulations.

Table 1: Illustrative Binding Energies of Finasteride with Different β-Cyclodextrin Derivatives

Host Molecule Binding Energy (kcal/mol)
Dimethyl-β-cyclodextrin (DM-β-CyD) -6.3
Hydroxypropyl-β-cyclodextrin (HP-β-CyD) -5.5
Sulfobutyl ether-β-cyclodextrin (SBE-β-CyD) -4.1
Carboxymethyl-β-cyclodextrin (CM-β-CyD) -3.0

This data is for the finasteride-cyclodextrin complex and is provided as an example of typical binding energy values obtained from molecular docking studies. nih.gov

For this compound, a hypothetical docking study with a cyclodextrin host would likely show the butoxybenzoate moiety entering the hydrophobic cavity of the cyclodextrin, driven by favorable van der Waals interactions and the hydrophobic effect. The hydroxyl group of the phenyl ring would likely be positioned near the rim of the cyclodextrin, where it could form hydrogen bonds with the hydroxyl groups of the host.

The interactions at material interfaces, such as those in liquid crystal displays, are also governed by non-covalent interactions. Computational studies of liquid crystalline benzoate derivatives often focus on how molecular geometry, dipole moments, and polarizability influence the alignment of the molecules on a surface. nih.gov The linear shape of molecules like this compound, combined with their anisotropic polarizability, is expected to facilitate ordered packing at an interface, a critical factor for the formation of liquid crystal phases.

Exploration of 4 Hydroxyphenyl 4 Butoxybenzoate in Advanced Materials Science Research

Investigation of Mesomorphic Behavior and Phase Transitions Induced by 4-Hydroxyphenyl 4-butoxybenzoate in Anisotropic Systems

The mesomorphic behavior of calamitic (rod-like) molecules like this compound is governed by the balance between intermolecular attractive forces and thermal energy. The rigid core contributes to the anisotropic ordering, while the flexible alkoxy chain influences the transition temperatures and the type of liquid crystal phases (mesophases) formed. Compounds in the p-alkoxybenzoate series are known to exhibit nematic and smectic phases. kfas.org.kw The phase sequences and transition temperatures are typically determined using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). scilit.com

For homologous series of p-alkoxybenzoates, the length of the alkoxy chain is a critical determinant of the mesophase type and stability. Shorter chains tend to favor the less-ordered nematic phase, while longer chains promote the formation of more ordered smectic phases. Studies on related series like 4-biphenylyl 4”-n-alkoxybenzoates have identified Smectic A phases, with transition temperatures and enthalpies of fusion being systematically measured. scilit.com Similarly, in series of p-alkylcarbonato-p-'-alkoxyphenyl benzoates, a significant number of derivatives show enantiotropic nematic properties. researchgate.net

Table 1: Phase Transitions in a Related Homologous Series (4-Biphenylyl 4”-n-alkoxybenzoates) This table presents data for a related series to illustrate typical phase behavior. Data for this compound is not specified in the source.

Alkoxy Chain Length (n)Crystal to Smectic A Transition (°C)Smectic A to Isotropic Transition (°C)
3125.0126.5
4108.5124.0
5102.0120.0
698.0118.5
799.0117.5
Source: Adapted from literature on 4-biphenylyl 4”-n-alkoxybenzoates to show general trends. scilit.com

In advanced materials applications, single liquid crystal compounds are often mixed to create formulations with specific properties, such as a broad operational temperature range or optimized electro-optical response. The introduction of a compound like this compound into a liquid crystal host would be expected to modify the phase stability and transition temperatures of the mixture. The terminal hydroxyl (-OH) group is of particular interest as it can form hydrogen bonds, which can lead to the formation of supramolecular structures and significantly influence the resulting mesophases.

For instance, mixtures of different p-alkylcarbonato-p-'-alkoxyphenyl benzoate (B1203000) derivatives have been shown to exhibit nematic phases at or near room temperature, with some ternary mixtures displaying a nematic range between 24°C and 76°C. researchgate.net The goal is often to suppress the crystallization temperature and broaden the liquid crystal phase range. The specific influence of this compound would depend on its miscibility and interaction with the host molecules. Its molecular shape and polarity would affect the average elastic constants, viscosity, and dielectric anisotropy of the mixture.

Phenyl benzoate-based liquid crystals are widely used in electro-optical display technologies. kfas.org.kw The switching dynamics in a prototype device, such as a twisted nematic (TN) or polymer-dispersed liquid crystal (PDLC) cell, depend fundamentally on the dielectric anisotropy (Δε) and rotational viscosity (γ₁) of the material. When an electric field is applied, the liquid crystal molecules reorient themselves, changing the optical properties of the device.

While specific data for this compound is unavailable, research on related phenyl benzoate derivatives indicates they can be formulated to possess the necessary properties for electro-optical effects. kfas.org.kw For example, 4-Pentylphenyl 4-propylbenzoate is a known nematic liquid crystal used in PDLC studies. ossila.com The switching voltage and response time of a device containing such a material are critical performance metrics. The terminal hydroxyl group on this compound could potentially increase viscosity through hydrogen bonding, which might slow response times, but it could also be leveraged to control molecular anchoring at surfaces, a key factor in device performance.

Role as a Functional Component in Organic Electronic and Optoelectronic Architectures

Organic semiconductors form the active layer in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is dictated by the chemical structure of the organic material, which controls frontier molecular orbital energies and intermolecular packing. researchgate.net Molecules with extended π-conjugated systems, such as those based on phenyl benzoate cores, are candidates for these applications.

Charge carrier mobility is a measure of how quickly an electron or hole can move through the material under an electric field, and it is a crucial parameter for OFETs. This mobility is highly dependent on the degree of molecular order and the electronic coupling between adjacent molecules. Theoretical studies on organic semiconductors with phenyl substituents show that subtle changes in molecular geometry, such as steric hindrance, can significantly impact reorganization energy and the overlap of molecular orbitals, which in turn governs charge transport. nist.gov

For a material like this compound to function as a charge transport layer, it would need to form well-ordered films. The charge mobility in such systems is often anisotropic, favoring transport along the π-stacking direction. While experimental mobility data for this specific compound is not found, studies on other complex organic molecules like diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide have shown measurable electron and hole mobilities (e.g., 5.7×10⁻⁶ cm²/V·s and 1.1×10⁻⁶ cm²/V·s, respectively), demonstrating that ester- and phenyl-containing molecules can exhibit ambipolar charge transport.

Table 2: Representative Charge Carrier Mobilities in Organic Materials This table provides example mobility values for other organic semiconductors to provide context.

Compound/SystemHole Mobility (μh) (cm²/V·s)Electron Mobility (μe) (cm²/V·s)Measurement Technique
DBOP-BTBT3.57-OFET
EMPA11.1 x 10⁻⁶5.7 x 10⁻⁶SCLC
Poly-TPD:PCBM:Cu-PP1.1 x 10⁻⁴2.1 x 10⁻⁴CELIV
Sources: and literature on Poly-TPD composites.

The optical properties of organic materials, such as their absorption and photoluminescence spectra, are central to their use in OLEDs and organic photovoltaics (OPVs). A compound like 4-Pentylphenyl 4-methoxybenzoate, which is structurally similar to the title compound, can act as a host material for luminescent dopants (luminophores). In such a system, the liquid crystal host provides an ordered matrix that can align the guest molecules, potentially enhancing luminescence efficiency and polarization. The homeotropic alignment of luminophores within a nematic host can decrease surface losses and improve light outcoupling.

The absorption and emission wavelengths of this compound itself would be determined by its π-conjugated system. The ester linkage between the phenyl rings breaks full conjugation, meaning its absorption would likely be in the UV region. Modification of its structure, or its use in a composite film, could modulate these properties. For example, mechanochromic luminescence, where mechanical grinding alters the fluorescent color, has been observed in other complex organic molecules, a phenomenon attributed to changes in molecular packing between crystalline and amorphous states.

Integration into Polymer Matrices and Composite Systems for Enhanced Research Functionality

Integrating liquid crystals into polymer matrices is a powerful strategy for creating functional materials with combined properties. Polymer-dispersed liquid crystals (PDLCs) and polymer-stabilized liquid crystals (PSLCs) are two major classes of such composites. In a PDLC, micro-droplets of a liquid crystal, potentially including this compound, are dispersed within a solid polymer matrix. These films can be switched from an opaque, scattering state (off-state) to a transparent, clear state (on-state) by applying an electric field, making them suitable for smart windows and privacy screens. ossila.com

The choice of polymer and liquid crystal is critical for controlling droplet size, morphology, and the electro-optical performance of the composite. The terminal hydroxyl group of this compound could provide a reactive site for grafting onto a polymer backbone or for specific interactions with a functional polymer matrix, offering a route to create novel composite architectures with enhanced stability and responsiveness. For example, chitosan (B1678972) has been used as a polymer matrix for composite adsorbents, where its high ionic permeability and mechanical strength are key advantages. This principle of using a functional polymer scaffold could be extended to liquid crystal composites for optical or electronic applications.

Impact on Polymer Morphology, Crystallinity, and Mechanical Response

The incorporation of mesogenic units like this compound into polymer chains significantly influences the resulting material's morphology and crystalline behavior. Research into polymers containing similar butoxyphenylbenzoate moieties has shown that these groups can induce the formation of ordered supramolecular structures.

For instance, carbosilane liquid crystal dendrimers terminated with butoxyphenylbenzoate groups have been synthesized and studied. These materials were found to exhibit liquid crystalline phases, specifically a smectic C (SmC) mesophase, across a wide range of temperatures for the first to fourth generations of the dendrimers. researchgate.net The smectic phase is characterized by molecules organized into layers, with a common tilt angle with respect to the layer normal, indicating a high degree of order imparted by the mesogenic unit.

The flexibility of the butoxy tail in this compound also plays a crucial role in determining the crystalline nature of the polymer. In studies comparing 4-hydroxyphenyl benzoate derivatives with varying alkoxy chain lengths, it has been noted that longer, more flexible chains can lead to a reduction in crystallinity. This is attributed to the disruption of packing efficiency by the flexible alkyl chain.

While specific data on the mechanical response of polymers containing solely this compound is not extensively detailed in the available literature, it is a general principle in polymer science that the introduction of rigid, ordered domains, such as those formed by liquid crystalline moieties, can enhance mechanical properties like tensile strength and modulus. The formation of smectic phases would be expected to lead to anisotropic mechanical behavior. Further investigation is required to quantify the specific impact of this compound on the mechanical response of various polymer backbones.

Table 1: Investigational Parameters of Polymers with Butoxybenzoate Moieties

Polymer SystemInvestigational ParameterObservation
Carbosilane LC Dendrimers with Butoxyphenylbenzoate GroupsMorphologyFormation of smectic C (SmC) mesophase in generations 1-4.
Side-on Linear Liquid Crystal Polymers with 4-ButoxybenzoateMolecular WeightHigh number-average molar mass (Mn) achieved (e.g., 15.2 × 10⁴ g/mol ). fudan.edu.cn

Surface and Interface Engineering in Polymer-Based Hybrid Materials

The chemical structure of this compound makes it a candidate for use in surface and interface engineering, particularly for controlling the alignment of liquid crystals. The hydroxyl group allows it to be grafted onto surfaces or incorporated into polymer alignment layers.

Research on related systems, such as polystyrene substituted with butyl hydroxybenzoate in the side chain, has demonstrated that such polymer films can induce vertical alignment in liquid crystal cells. researchgate.net This vertical alignment is closely linked to the surface energy of the polymer film. It was observed that vertical alignment occurred when the surface energy was below a certain threshold (e.g., < 43.86 mJ/m²), a condition favored by the presence of nonpolar alkyl groups like the butoxy chain. researchgate.net

By incorporating this compound into a polymer backbone, it is possible to tailor the surface energy of a material. This control is critical in the fabrication of liquid crystal displays (LCDs) and other optical devices where uniform molecular orientation is paramount for performance. The interplay between the rigid aromatic core and the flexible butoxy tail can be engineered to achieve desired interfacial properties in polymer-based hybrid materials.

Application in Advanced Sensing Platforms and Chemo-sensors for Analytical Research

The unique properties of liquid crystals, such as their ability to change orientation in response to external stimuli, make them highly suitable for use in advanced sensor applications. chem960.com Polymers containing mesogenic units like this compound can be designed to create sensitive and selective chemosensors.

Selective Recognition and Transduction Mechanisms for Analyte Detection

The design of a chemosensor based on this compound would involve leveraging its molecular structure for selective analyte recognition. The aromatic rings and ester group can participate in various non-covalent interactions, such as π-π stacking, dipole-dipole interactions, and hydrogen bonding (via the hydroxyl group or by modifying it).

A notable example in the literature points towards the use of this compound in a sensor context. chem960.com While the specific details of the transduction mechanism in that particular study require a deeper analysis of the cited work by Arimori et al., one can surmise the general principles. Analyte binding to a polymer functionalized with this compound could disrupt the delicate liquid crystalline ordering. This disruption can be transduced into a detectable signal, such as a change in light transmission, color, or fluorescence.

For instance, if the polymer forms a chiral nematic phase, which selectively reflects light of a specific wavelength (structural color), the binding of an analyte could alter the pitch of the chiral structure, leading to a color change. This forms the basis of a colorimetric sensor. The selectivity would be determined by the specific binding sites engineered into the polymer, potentially by modifying the hydroxyl group of the this compound moiety to create a receptor for a target analyte.

Real-Time Monitoring Capabilities in Environmental or Industrial Research Settings

Chemosensors based on liquid crystal polymers offer significant potential for real-time monitoring. The orientational changes in liquid crystals in response to analyte binding can be very rapid, allowing for instantaneous detection.

A sensor array fabricated from a polymer containing this compound could be deployed for the continuous monitoring of volatile organic compounds (VOCs) in an industrial setting. The partitioning of VOC molecules into the polymer matrix would alter the liquid crystalline phase, which could be monitored optically in real-time. Similarly, in environmental research, such sensors could be used to detect the presence of specific pollutants in water, with the hydroxyl group potentially playing a role in the recognition of certain aqueous analytes. The reversibility of the liquid crystal phase transition upon removal of the analyte would also be a key factor for continuous, real-time applications.

Mechanistic Investigations of 4 Hydroxyphenyl 4 Butoxybenzoate Reactivity and Stability in Research Contexts

Photophysical and Photochemical Pathways: Excited State Lifetimes and Energy Transfer Processes

The interaction of 4-Hydroxyphenyl 4-butoxybenzoate with light is critical for understanding its potential in applications such as photosensitizers or optical materials, as well as its environmental fate. This involves studying the processes that occur after the molecule absorbs light, leading to either the emission of light or chemical transformation.

Fluorescence and phosphorescence are processes in which a molecule emits light after absorbing it. The quantum yield (Φ) of these processes, which represents the efficiency of light emission, is a crucial parameter. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield of a compound like this compound is expected to be highly dependent on the solvent environment, due to factors like polarity and hydrogen bonding capabilities.

Research on structurally similar compounds demonstrates that the presence of electron-donating groups, such as the hydroxyl and butoxy groups in this compound, and a π-conjugated system can lead to significant fluorescence. nih.gov The determination of quantum yields is typically performed using a comparative method with a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or Rhodamine B. sapub.org Studies on various organic compounds show a wide range of quantum yields depending on their structure and the solvent used. For instance, the fluorescence quantum yields for phenolic compounds like p-Cresol and Tyrosine have been reported as 0.11 and 0.13, respectively. frontiersin.org In contrast, some functionalized pyranoflavylium compounds exhibit very low quantum yields, often below 2%. researchgate.net

Phosphorescence, which is light emission from a triplet excited state, is another potential de-excitation pathway. For organic molecules, this process is often less efficient at room temperature in solution but can be enhanced in rigid matrices or with the inclusion of heavy atoms. nih.gov Studies on triphenylphosphine (B44618) salts have shown that phosphorescence quantum yields can be significantly enhanced, for example from 4.9% to 19.6%, by strategic molecular design that promotes intersystem crossing. nih.gov

Table 1: Illustrative Fluorescence Quantum Yields (Φ) of Various Organic Compounds in Different Solvents This table presents data for structurally related or methodologically relevant compounds to illustrate the range of expected values and solvent effects.

CompoundSolventFluorescence Quantum Yield (Φ)Reference
Quinine Sulfate0.1 N H₂SO₄0.55 frontiersin.org
TyrosineWater0.13 frontiersin.org
TryptophanWater0.15 frontiersin.org
p-CresolWater0.11 frontiersin.org
Alexa Fluor 488Aqueous Buffer (PBS)0.92 thermofisher.com

Upon absorption of ultraviolet (UV) radiation, molecules can undergo chemical changes, including isomerization or degradation. For this compound, photodegradation is a likely outcome, particularly in environmental contexts. Research on Butyl 4-Hydroxybenzoate (B8730719), a related paraben, indicates that photodegradation can occur through direct photolysis, involving the cleavage of chemical bonds within the molecule, or indirect photolysis, driven by reactions with photochemically generated reactive species like hydroxyl radicals (•OH). researchgate.net

Photoisomerization, a light-induced change in molecular structure, is another possible pathway. For example, studies on 4-hydroxy-6-methyl-α-pyrones have shown that UV irradiation can lead to the formation of Dewar valence isomers. rsc.org While the biphenyl (B1667301) ester structure of this compound is different, the potential for light-induced conformational changes or rearrangements would be investigated under controlled irradiation conditions, typically using monochromatic light sources and analyzing the products via chromatography and spectroscopy.

Thermal Degradation and Stability Kinetics in Material Processing Research

The thermal stability of this compound is a critical parameter for its application in materials that undergo high-temperature processing, such as certain polymers. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the principal techniques used to evaluate this property. mdpi.comnih.gov TGA measures the change in mass of a sample as a function of temperature, revealing the onset temperature of decomposition and the extent of mass loss at various stages.

Kinetic analysis of the TGA data, using model-free methods like the Flynn–Wall–Ozawa (FWO) and Kissinger–Akahira–Sunose (KAS) models, allows for the determination of the activation energy (Ea) for thermal degradation. mdpi.comnih.gov This value provides insight into the energy barrier for decomposition. For instance, studies on pharmaceutical compounds like ciprofloxacin (B1669076) showed a decomposition range of 280–550 °C with an activation energy of 58.09 kJ/mol (KAS model). mdpi.comnih.gov In another study, UV-cured polymers based on N-(4-hydroxy phenyl) maleimide (B117702) derivatives showed major degradation starting around 370 °C. sci-hub.se For this compound, thermal degradation would likely initiate at the ester linkage or the butoxy side chain, as these are typically the most thermally labile points in such structures.

Table 2: Thermal Degradation Data for Structurally Relevant Compounds This table provides examples of decomposition temperatures and activation energies from related compounds to contextualize the potential thermal behavior of this compound.

Compound/MaterialDecomposition Temperature Range (°C)Activation Energy (Ea) (kJ/mol)Kinetic ModelReference
Ciprofloxacin (CIP)280 - 55058.09KAS mdpi.comnih.gov
Ibuprofen (IBU)152 - 35011.37KAS mdpi.comnih.gov
Thermally Cured NVP/CNX CopolymerStarts at 252Not SpecifiedN/A sci-hub.se
UV Cured NVP/CNX CopolymerStarts at 255Not SpecifiedN/A sci-hub.se

Redox Chemistry and Electrochemical Behavior for Device Integration Studies

The redox chemistry of this compound, particularly the oxidation of its phenolic hydroxyl group, is key to its potential use in electronic devices like sensors or as an antioxidant. Cyclic voltammetry (CV) is the primary technique used to investigate this behavior. CV studies can determine the oxidation potential of the compound and provide information about the reversibility and kinetics of the electron transfer process.

Research on curcumin (B1669340) analogs with phenolic groups shows that they undergo irreversible oxidation at potentials ranging from 0.72 to 0.86 V. mdpi.com The irreversibility suggests that the initial oxidation is followed by subsequent chemical reactions or structural changes. In the case of this compound, oxidation would likely occur at the phenol (B47542) ring, a process that could be harnessed for applications such as the development of electrochemical biosensors. For example, the reductase subunit of an enzyme has been used to facilitate the electrochemical detection of 4-hydroxy-phenylacetate (4-HPA), a related phenolic compound. nih.gov

Table 3: Experimental Oxidation Potentials for Related Phenolic Compounds This table shows oxidation potentials for similar compounds, illustrating the expected redox behavior.

CompoundOxidation Potential (V)TechniqueNotesReference
N-benzyl-4-piperidone curcumin analog (-H)0.86Differential Pulse VoltammetryIrreversible, 2-electron process mdpi.com
N-benzyl-4-piperidone curcumin analog (-OCH₃)0.72Differential Pulse VoltammetryIrreversible, 2-electron process mdpi.com
N-methyl-4-piperidone curcumin analog (-H)0.75Differential Pulse VoltammetryIrreversible, 2-electron process mdpi.com

Hydrolytic Stability and Ester Cleavage Mechanisms in Controlled Aqueous Environments

The stability of the ester linkage in this compound in aqueous environments is crucial for determining its persistence and degradation pathways. Ester hydrolysis is typically catalyzed by acid or base. Studies on the hydrolysis of similar ester compounds have elucidated pH-dependent mechanisms.

In acidic conditions (pH 2-5), hydrolysis of esters can proceed through an associative S(N)2 mechanism, where a water molecule acts as a nucleophile, attacking the sulfur atom (in sulfamate (B1201201) esters) or the carbonyl carbon (in carboxylate esters) and leading to the cleavage of the S-O or C-O bond. researchgate.netnih.gov In neutral to alkaline conditions (pH ≥ 6), a dissociative elimination-addition (E1cB) mechanism can become dominant. researchgate.netnih.gov This pathway involves the initial deprotonation of an acidic proton, followed by the unimolecular expulsion of the leaving group.

A highly relevant study on the biodegradation of bis(4-hydroxyphenyl)methane (Bisphenol F) identified 4-hydroxyphenyl 4-hydroxybenzoate as a metabolic intermediate. researchgate.net This intermediate was subsequently cleaved to form 4-hydroxybenzoate and 1,4-hydroquinone, demonstrating the susceptibility of this type of ester bond to cleavage in biological or controlled aqueous systems. researchgate.net This suggests a probable degradation pathway for this compound would involve the hydrolytic cleavage of the ester bond to yield 4-butoxybenzoic acid and hydroquinone (B1673460).

Advanced Analytical Methodologies for Studying 4 Hydroxyphenyl 4 Butoxybenzoate in Research Matrices

Chromatographic Techniques for Trace Analysis and Purity Assessment in Complex Mixtures

Chromatographic methods are fundamental for the separation and quantification of 4-Hydroxyphenyl 4-butoxybenzoate and its related substances. These techniques offer high resolution and sensitivity, making them ideal for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for the analysis of related phenolic compounds involves a C18 column. longdom.org The separation can be achieved using a gradient elution with a mobile phase consisting of a buffer (e.g., 0.1% phosphoric acid) and an organic modifier like acetonitrile (B52724). longdom.org Detection is often performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 230 nm for similar structures. longdom.org

The performance of an HPLC method is evaluated through various validation parameters. For instance, a method developed for a related compound, 4-hydroxy benzoic acid, demonstrated linearity over a concentration range of 0.5033 µg/mL to 4.0264 µg/mL, with a correlation coefficient (r²) of 0.9998. longdom.org The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.1007 µg/mL and 0.5033 µg/mL, respectively, highlighting the method's sensitivity. longdom.org Precision is assessed by intra- and inter-day variations, which should ideally be less than 2%. longdom.org Accuracy is determined by recovery studies, with values typically ranging from 94.6% to 107.2%. longdom.org

Table 1: Example HPLC Method Parameters for Analysis of Related Aromatic Acids

ParameterValue
ColumnC18
Mobile Phase A0.1% Phosphoric acid in water
Mobile Phase BAcetonitrile
ElutionGradient
Flow Rate1.0 mL/min
Detection Wavelength230 nm
Retention TimeAnalyte dependent, e.g., 11.78 min for 4-Hydroxy Benzoic acid

This table is illustrative and based on methods for structurally similar compounds. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound synthesis and degradation, GC-MS is invaluable for profiling volatile byproducts and impurities. The process involves separating compounds in the gas phase using a capillary column, followed by detection and identification by a mass spectrometer.

For analysis, non-volatile compounds like this compound may require derivatization to increase their volatility. A common derivatization process involves two steps: methylation of carboxylic groups followed by esterification and amidation of hydroxyl and amine groups. nih.gov

The GC-MS analysis of related compounds, such as 4-hydroxybenzoic acid, shows a characteristic molecular ion peak in the mass spectrum, which aids in its identification. researchgate.net The fragmentation pattern observed in the mass spectrum provides structural information, further confirming the identity of the compound and any impurities present. For instance, the GC-MS spectrum of 4-methoxyphenol, a related compound, can be used as a reference for identifying similar structures. researchgate.net The analysis of volatile organic compounds (VOCs) in complex matrices, such as biological samples, often requires specific sample preparation techniques to release the analytes from the matrix. nih.gov

Table 2: Potential Volatile Impurities in the Synthesis of Related Phenolic Esters

CompoundPotential Origin
Phenol (B47542)Starting material impurity or byproduct
4-Butoxybenzoic acidUnreacted starting material
ButanolByproduct of esterification
Various alkanes and alkenesSolvent impurities or side reaction products

This table is hypothetical and lists compounds that could potentially be identified by GC-MS based on general chemical principles and analysis of similar compounds. researchgate.net

Hyphenated Techniques for Online Monitoring of Reactions and Dynamic Processes (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for real-time monitoring of chemical reactions and dynamic processes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can confirm the presence of specific compounds, such as in the analysis of related molecules in biological matrices. researchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for highly specific quantification of target analytes even at low concentrations. researchgate.net The development of a sensitive and selective LC-MS/MS method is crucial for quantifying compounds in various biological matrices. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity compared to single-quadrupole GC-MS. This is particularly beneficial for resolving co-eluting compounds and accurately identifying trace-level impurities. The analysis of proline and hydroxyproline (B1673980) in biological samples by GC-MS demonstrates the capability of this technique after a two-step derivatization process. nih.gov The precision and accuracy of such methods are critical, with relative standard deviations (RSD) for precision typically below 15% and accuracy (recovery) between 85% and 115%. nih.gov

Calorimetric Methods (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Investigating Thermal Transitions and Material Stability

Calorimetric methods are employed to study the thermal properties of materials, providing insights into their stability, purity, and physical state.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points, glass transitions, and other phase transitions. For a pure crystalline solid, a sharp endothermic peak corresponding to its melting point would be observed. The presence of impurities can lead to a broadening and depression of the melting peak.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to assess the thermal stability of a compound and to determine its decomposition temperature. The resulting TGA curve provides information about the temperature at which the material begins to degrade and the extent of mass loss at different temperatures.

Rheological Studies for Understanding Viscoelastic Behavior in Formulations and Processability Research

Rheological studies are critical for understanding the flow and deformation behavior of materials, which is essential for formulation development and processability. The viscoelastic properties of formulations containing this compound can significantly impact their performance and stability.

Rheometers are used to measure properties such as viscosity, storage modulus (G'), and loss modulus (G''). These parameters provide information about the material's resistance to flow and its elastic and viscous characteristics. For example, in a cosmetic cream formulation, the rheological profile determines its spreadability, texture, and stability over time. Understanding how the addition of this compound affects the rheology of a formulation is crucial for optimizing its final properties.

Future Research Directions and Interdisciplinary Prospects for 4 Hydroxyphenyl 4 Butoxybenzoate

Integration with Nanotechnology and Supramolecular Chemistry for Novel Material Architectures

The inherent self-assembly properties of liquid crystals like 4-Hydroxyphenyl 4-butoxybenzoate make them prime candidates for the bottom-up fabrication of novel nanomaterials. The presence of a hydroxyl group facilitates the formation of hydrogen bonds, a key interaction in supramolecular chemistry. This allows for the programmed assembly of molecules into well-defined, complex structures. tandfonline.comu-tokyo.ac.jp Future research could explore the use of this compound as a building block for creating intricate supramolecular architectures, such as one-dimensional polymers or two- and three-dimensional networks. acs.org

The interplay between the hydrogen-bonding hydroxyl group and the flexible butoxy chain can be exploited to direct the self-assembly process, leading to the formation of diverse liquid crystalline phases. nih.gov These self-assembled structures can serve as templates or scaffolds for the organization of nanoparticles, leading to the creation of hybrid materials with tailored optical, electronic, and magnetic properties. For instance, the periodic structures of liquid crystal phases could be used to arrange quantum dots or metallic nanoparticles into ordered arrays, opening up possibilities for applications in photonics and electronics.

Furthermore, the ability to form supramolecular complexes through hydrogen bonding with other molecules, including non-mesogenic species, could lead to the induction of novel liquid crystalline phases with unique properties. rsc.org Research into binary and ternary systems involving this compound could unveil new mesophases with enhanced thermal stability or responsiveness to external stimuli. nih.gov

Potential Nanotechnology & Supramolecular ApplicationsKey Molecular Feature UtilizedDesired Outcome
Template for Nanoparticle AssemblySelf-assembled liquid crystalline phasesOrdered arrays of nanoparticles with tailored optical/electronic properties
Formation of Supramolecular PolymersHydrogen-bonding hydroxyl groupOne-dimensional nanostructures with anisotropic properties
Creation of Hybrid MaterialsCombination of rigid core and flexible chainsMaterials with combined liquid crystalline and nanoparticle functionalities
Induction of Novel MesophasesHydrogen bonding with complementary moleculesNew liquid crystal phases with enhanced thermal or responsive properties

Exploration in Sustainable Chemistry and Bio-Inspired Materials Design (excluding biological/clinical applications)

The principles of green chemistry are increasingly being applied to the synthesis and application of liquid crystals. sciencedaily.comuni-halle.de Future research on this compound should focus on developing environmentally benign synthesis routes. This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. uwlax.eduijsdr.org For instance, the esterification of p-hydroxybenzoic acid and the subsequent etherification to introduce the butoxy group can be optimized to minimize waste and energy consumption. nih.govdergipark.org.tr The development of solvent-free reaction conditions is another promising avenue for the sustainable production of this and similar benzoate (B1203000) esters. dergipark.org.tr

Moreover, there is a growing interest in the development of bio-inspired liquid crystal materials. tudelft.nlnih.gov Nature provides a plethora of examples of liquid crystalline structures in biological systems, from the iridescent colors of insect cuticles to the self-assembly of DNA. cnrs.fr The molecular structure of this compound, with its combination of rigid and flexible segments, can be seen as a mimic of biological amphiphiles. Future work could focus on designing materials that replicate the hierarchical structures and dynamic functions of biological liquid crystals. This could lead to the development of novel optical materials with structural color, inspired by nature's photonics, or smart materials that can respond to environmental changes. The use of sustainable, plant-based materials in conjunction with liquid crystals like this compound is also a promising area for creating biodegradable and biocompatible optical sensors and other devices. rsc.org

Sustainable Chemistry ApproachApplication to this compoundGoal
Green Synthesis RoutesMicrowave-assisted esterification, solvent-free reactions.Reduce environmental impact and cost of production. sciencedaily.comuni-halle.de
Use of Renewable FeedstocksExploring bio-based precursors for the aromatic rings.Decrease reliance on petrochemical sources.
Bio-inspired Material DesignMimicking hierarchical structures in nature.Creation of advanced optical and responsive materials. tudelft.nlcnrs.fr
Biodegradable CompositesIntegration with plant-based polymers.Development of environmentally friendly devices. rsc.org

Advancements in In-Situ and Operando Characterization Techniques for Dynamic Research Studies

To fully understand and harness the potential of this compound, it is crucial to study its behavior under real-time, operational conditions. In-situ and operando characterization techniques are indispensable tools for observing the dynamic processes that govern the properties of liquid crystal materials. Techniques such as polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) are fundamental for identifying liquid crystal phases and their transitions. frontiersin.org

Future research will likely involve the use of more advanced, time-resolved techniques to probe the kinetics of phase transitions and the response of the material to external stimuli like electric or magnetic fields. For instance, in-situ POM can be used to visualize the evolution of textures during phase transitions or the alignment of the liquid crystal director field in response to an applied voltage. mdpi.comazimuth-corp.com Spatially resolved techniques, such as micro-focused X-ray scattering, can provide detailed information about the local structure and orientation within a liquid crystal device during its operation. researchgate.net

The combination of multiple characterization techniques will provide a more comprehensive understanding of the structure-property relationships in this compound. For example, coupling spectroscopic methods with mechanical testing can reveal how molecular alignment influences the macroscopic mechanical properties of materials derived from this compound.

Characterization TechniqueInformation GainedRelevance to this compound
Polarized Optical Microscopy (POM)Identification of liquid crystal phases and defects.Visualizing phase transitions and alignment. frontiersin.org
Differential Scanning Calorimetry (DSC)Measurement of transition temperatures and enthalpies.Determining the thermal properties and phase behavior.
X-ray Diffraction (XRD)Determination of molecular packing and layer spacing.Elucidating the structure of different mesophases.
In-situ SpectroscopyProbing molecular vibrations and electronic transitions.Understanding molecular interactions during phase changes.
Operando Electro-optical measurementsCharacterizing the response to electric fields.Assessing its potential for display and sensor applications.

Predictive Modeling and Machine Learning Applications in Compound Design and Discovery

The vast chemical space of potential liquid crystal molecules necessitates the use of computational tools for efficient design and discovery. Predictive modeling and machine learning are poised to play a pivotal role in accelerating the development of new materials based on the this compound scaffold. rsc.org By establishing quantitative structure-property relationships (QSPR), it is possible to predict the mesomorphic behavior and physical properties of novel derivatives without the need for extensive experimental synthesis and characterization. tandfonline.com

Machine learning algorithms, such as neural networks and decision trees, can be trained on existing databases of liquid crystal properties to predict the phase behavior of new compounds with high accuracy. nih.govresearchgate.netmdpi.com For example, a model could be developed to predict the transition temperatures of homologous series of 4-Hydroxyphenyl 4-alkoxybenzoates by varying the length of the alkoxy chain. This would allow for the targeted synthesis of compounds with specific, desired properties.

Furthermore, molecular dynamics simulations can provide atomistic-level insights into the self-assembly process and the structure of different liquid crystal phases. gefenol.es These simulations can help to understand how modifications to the molecular structure of this compound, such as the introduction of lateral substituents or the variation of the alkoxy chain length, affect its mesomorphic properties. The integration of machine learning with molecular simulations represents a powerful approach for the rational design of new liquid crystalline materials with optimized performance for specific applications. acs.orgnih.gov

Modeling/Machine Learning ApproachApplicationPotential Impact
Quantitative Structure-Property Relationship (QSPR)Predicting transition temperatures and other physical properties.Rational design of new liquid crystal molecules. tandfonline.com
Machine Learning (e.g., Neural Networks)Classifying liquid crystal phases from molecular structure.High-throughput screening of virtual compound libraries. nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsSimulating self-assembly and phase transitions.Understanding the molecular basis of liquid crystallinity. gefenol.es
Integrated Computational-Experimental WorkflowCombining predictive modeling with targeted synthesis.Accelerated discovery of novel functional materials.

Q & A

Q. What are the optimized synthetic routes and characterization methods for 4-hydroxyphenyl 4-butoxybenzoate?

Methodological Answer: The synthesis involves esterification between 4-butoxybenzoyl chloride and hydroquinone in dry tetrahydrofuran (THF) with pyridine as a base. Key steps include:

  • Reaction Conditions: Reflux at 60°C for 11 hours, followed by solvent removal under reduced pressure.
  • Workup: Precipitation in ice water and recrystallization from ethanol yields the product (40% yield, m.p. 145.0°C).
  • Characterization: IR spectroscopy confirms key functional groups:
    • 3260 cm⁻¹ (O-H stretch),
    • 1720 cm⁻¹ (ester C=O),
    • 1608–1514 cm⁻¹ (aromatic C=C).

Q. How can researchers validate purity and structural integrity during synthesis?

Methodological Answer: Combine chromatographic and spectroscopic techniques:

  • HPLC : Use C18 columns with UV detection (e.g., λ = 254 nm) to assess purity. Mobile phases like methanol/water (70:30) are effective for polar esters .
  • IR Spectroscopy : Monitor ester carbonyl (1720 cm⁻¹) and hydroxyl (3260 cm⁻¹) peaks to confirm functional groups .
  • Melting Point Analysis : Compare observed m.p. (145.0°C) with literature values to detect impurities.

Advanced Research Questions

Q. How does this compound perform in liquid crystal applications?

Methodological Answer: While direct data is limited, structural analogs like 4-(4-cyanophenyl)benzoate exhibit:

  • Enhanced Thermal Stability : Due to aromatic stacking and alkyl chain flexibility.
  • Phase Behavior : Measure phase transitions via differential scanning calorimetry (DSC). For example, similar compounds show nematic-to-isotropic transitions above 120°C .

Research Design:

  • Synthesize derivatives with varying alkoxy chain lengths.
  • Compare phase transition temperatures and dielectric anisotropy using polarized optical microscopy.

Reference:

Q. What strategies address low synthetic yields of this compound?

Methodological Answer:

  • Catalyst Optimization : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) for improved solubility.
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and adjust reaction time .

Q. How can computational modeling predict bioactivity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2), leveraging structural similarities to phenolic esters with anti-inflammatory activity .
  • QSAR Studies : Correlate alkoxy chain length with logP values to predict membrane permeability.

Q. What analytical challenges arise in studying degradation products of this compound?

Methodological Answer:

  • Hydrolysis Products : Use LC-MS to detect 4-butoxybenzoic acid and hydroquinone under acidic/alkaline conditions.
  • Photostability : Expose samples to UV light (λ = 365 nm) and monitor degradation via HPLC retention time shifts .

Q. How do substituents on the phenyl ring affect mesomorphic properties?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -CN): Increase dipole moment, enhancing dielectric anisotropy.
  • Alkoxy Chains : Longer chains (e.g., butoxy vs. methoxy) improve thermal stability but reduce clearing temperatures.

Experimental Approach:

  • Synthesize nitro-, cyano-, and fluoro-substituted analogs.
  • Characterize phase behavior using DSC and X-ray diffraction.

Reference:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.